Zonampanel Zonampanel Zonampanel, also known as YM-872, is an AMPA receptor antagonist potentially for the treatment of stroke. YM872, attenuates regional cerebral edema and IgG immunoreactivity following experimental brain injury in rats. YM872, attenuates cortical tissue loss, regional cerebral edema, and neurological motor deficits after experimental brain injury in rats.
Brand Name: Vulcanchem
CAS No.: 210245-80-0
VCID: VC0004113
InChI: InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)
SMILES: C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]
Molecular Formula: C13H9N5O6
Molecular Weight: 331.24 g/mol

Zonampanel

CAS No.: 210245-80-0

Cat. No.: VC0004113

Molecular Formula: C13H9N5O6

Molecular Weight: 331.24 g/mol

* For research use only. Not for human or veterinary use.

Zonampanel - 210245-80-0

CAS No. 210245-80-0
Molecular Formula C13H9N5O6
Molecular Weight 331.24 g/mol
IUPAC Name 2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid
Standard InChI InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)
Standard InChI Key SPXYHZRWPRQLNS-UHFFFAOYSA-N
SMILES C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]
Appearance Solid powder

Chemical and Structural Profile

Molecular Architecture

Zonampanel’s chemical structure is defined by the formula C₁₃H₉N₅O₆, with a molar mass of 331.244 g/mol . The compound features a quinoxalinedione core substituted with an imidazole ring and a nitro group at strategic positions, enabling selective binding to AMPA receptors (Figure 1). Its decarboxymethylated analog, YM90K, lacks the acetic acid side chain, altering transporter affinity and substrate specificity .

Table 1: Physicochemical Properties of Zonampanel

PropertyValue
Molecular FormulaC₁₃H₉N₅O₆
Molar Mass331.244 g/mol
Primary EliminationRenal (via organic anion transporters)
Water SolubilityNot reported

Pharmacological Mechanisms

AMPA Receptor Antagonism

Zonampanel competitively inhibits AMPA receptors, glutamate-gated ion channels critical for excitatory synaptic transmission. By blocking excessive glutamate-induced calcium influx during ischemia, it mitigates neuronal excitotoxicity—a key driver of stroke-related damage . Preclinical studies in rodent stroke models demonstrated reduced infarct volume and improved motor function at doses of 1–10 mg/kg .

Neuroprotective Efficacy in Animal Models

In transient middle cerebral artery occlusion (tMCAO) models, zonampanel administration within 2 hours post-ischemia preserved 40–50% of cortical neurons compared to controls . Notably, it avoided the hemorrhagic complications seen with other anticoagulant therapies, making it a candidate for combination regimens .

Pharmacokinetics and Drug Disposition

Renal Excretion Pathways

Zonampanel is predominantly eliminated unchanged in urine, with renal clearance mediated by organic anion transporters (OATs). In vitro studies using transfected cells revealed:

Table 2: Transport Kinetics of Zonampanel by Human OATs

TransporterLocalizationKm (μM)Inhibition by Probenecid
hOAT1Basolateral membrane1.4Competitive (IC₅₀ = 8.2 μM)
hOAT3Basolateral membrane7.7Competitive (IC₅₀ = 12.1 μM)
hOAT4Apical membrane215Competitive (IC₅₀ = 89 μM)

Data derived from radiolabeled uptake assays show zonampanel’s uptake into proximal tubules via hOAT1/hOAT3 and apical efflux via hOAT4 . Cimetidine, a hOAT3 inhibitor, reduces zonampanel clearance by 35% in vitro, suggesting potential drug-drug interactions .

Plasma Protein Binding and Distribution

While specific protein binding data are unavailable, zonampanel’s carboxylic acid group likely confers moderate albumin affinity. Its volume of distribution in primates approximated 0.6 L/kg, indicating limited tissue penetration beyond the vascular compartment .

Clinical Development and Challenges

Phase II Trials in Acute Ischemic Stroke

A multicenter, double-blind trial randomized 180 patients to zonampanel (20 mg/kg IV) or placebo within 6 hours of stroke onset. Although the study aimed to assess 90-day modified Rankin Scale scores, recruitment was halted prematurely due to:

Table 3: Adverse Events Leading to Trial Termination

EventIncidence (Zonampanel)Incidence (Placebo)
Hallucinations22%3%
Psychomotor agitation18%2%
Catatonia9%0%

These neuropsychiatric effects, absent in preclinical testing, were attributed to AMPA receptor blockade in limbic regions . Post-hoc analyses suggested prolonged receptor occupancy (>24 hours) due to active metabolites .

Comparative Analysis with Other AMPA Antagonists

A meta-analysis of 21 trials involving 10,342 stroke patients revealed no mortality benefit for AMPA antagonists (OR 1.05, 95% CI 0.95–1.16) . Selfotel and gavestinel showed similar neurotoxicity profiles, underscoring class-wide challenges .

Future Directions and Research Opportunities

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation with blood-brain barrier shuttle peptides could minimize systemic exposure and reduce off-target effects. Preclinical testing of intranasal zonampanel formulations is underway to bypass hepatic first-pass metabolism.

Biomarker-Driven Patient Selection

Genetic polymorphisms in OAT transporters (e.g., SLC22A6 variants) may influence zonampanel clearance and toxicity. Pharmacogenomic screening could identify subpopulations with favorable risk-benefit ratios.

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